IWP-O1

Vue d'ensemble

Description

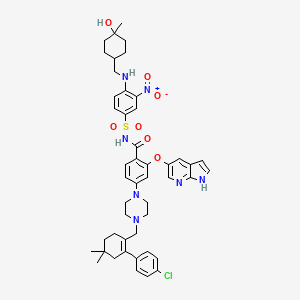

IWP-O1 est un inhibiteur de petite molécule qui cible la voie de signalisation Wnt. Il est connu pour sa capacité à inhiber l'enzyme Porcupine (PORCN), qui est essentielle à la sécrétion des protéines Wnt. Ce composé a suscité un intérêt considérable dans la recherche scientifique en raison de ses applications thérapeutiques potentielles, en particulier dans le traitement du cancer .

Applications De Recherche Scientifique

IWP-O1 has a wide range of scientific research applications, including:

Chemistry: It is used as a tool compound to study the Wnt signaling pathway and its role in various biological processes.

Biology: this compound is used to investigate the effects of Wnt signaling inhibition on cell proliferation, differentiation, and apoptosis.

Medicine: This compound has shown potential in cancer treatment by inhibiting the growth and survival of cancer cells, particularly in head and neck squamous cell carcinoma.

Industry: This compound is used in the development of new therapeutic agents targeting the Wnt signaling pathway

Mécanisme D'action

Target of Action

IWP-O1 is a highly potent Porcupine (Porcn) inhibitor . Porcn is an enzyme that plays a crucial role in the secretion of Wnt proteins, which are involved in various cellular processes, including cell growth and differentiation .

Mode of Action

This compound functions by preventing the secretion of Wnt proteins . It effectively suppresses the phosphorylation of Dishevelled (Dvl2/3) and Low-Density Lipoprotein Receptor-Related Protein 6 (LRP6) in HeLa cells . These proteins are associated with both β-catenin dependent and independent Wnt signaling pathways .

Biochemical Pathways

This compound affects the Wnt signaling pathway , which is often upregulated in various types of cancers . By inhibiting this pathway, this compound can modulate the expression of selected glycolytic enzymes, including phosphofructokinase M, pyruvate kinase M2, and lactate dehydrogenase . This modulation can lead to changes in glucose metabolism, a key process in cancer cell survival .

Result of Action

The inhibition of the Wnt signaling pathway by this compound leads to a reduction in the survival of cancer cells and a decrease in glucose uptake and lactate release . This can result in the attenuation of cancer cell growth and proliferation . Moreover, this compound has been shown to modulate the expression of glycolytic enzymes, which can disrupt the energy metabolism of cancer cells .

Action Environment

It’s known that the effectiveness of this compound can vary depending on the specific type of cancer cells and the presence of other signaling pathways

Méthodes De Préparation

La synthèse de IWP-O1 implique plusieurs étapes, commençant par la préparation de la structure de base suivie de modifications de groupes fonctionnels. La voie de synthèse comprend généralement l'utilisation de divers réactifs et catalyseurs dans des conditions contrôlées pour obtenir le produit souhaité. Les méthodes de production industrielle peuvent impliquer une mise à l'échelle de ces voies de synthèse tout en assurant la pureté et la constance du composé .

Analyse Des Réactions Chimiques

IWP-O1 subit plusieurs types de réactions chimiques, notamment :

Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène, souvent à l'aide d'agents oxydants.

Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène, généralement à l'aide d'agents réducteurs.

Substitution : Cette réaction implique le remplacement d'un groupe fonctionnel par un autre, souvent à l'aide de nucléophiles ou d'électrophiles.

Les réactifs et conditions courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme l'hydrure de lithium et de l'aluminium, et divers nucléophiles et électrophiles. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .

Applications de la recherche scientifique

This compound a un large éventail d'applications dans la recherche scientifique, notamment :

Chimie : Il est utilisé comme un composé outil pour étudier la voie de signalisation Wnt et son rôle dans divers processus biologiques.

Biologie : this compound est utilisé pour étudier les effets de l'inhibition de la signalisation Wnt sur la prolifération cellulaire, la différenciation et l'apoptose.

Médecine : Ce composé a montré un potentiel dans le traitement du cancer en inhibant la croissance et la survie des cellules cancéreuses, en particulier dans le carcinome épidermoïde de la tête et du cou.

Industrie : This compound est utilisé dans le développement de nouveaux agents thérapeutiques ciblant la voie de signalisation Wnt

Mécanisme d'action

This compound exerce ses effets en inhibant l'enzyme Porcupine (PORCN), qui est responsable de la palmitoylation et de la sécrétion des protéines Wnt. En bloquant cette enzyme, this compound empêche l'activation de la voie de signalisation Wnt, ce qui entraîne une réduction de la prolifération cellulaire et une augmentation de l'apoptose dans les cellules cancéreuses. Les cibles moléculaires et les voies impliquées comprennent la β-caténine, la Dishevelled (Dvl) et la protéine 6 apparentée au récepteur des lipoprotéines de faible densité (LRP6) .

Comparaison Avec Des Composés Similaires

IWP-O1 est souvent comparé à d'autres inhibiteurs de la signalisation Wnt, tels que PRI-724. Bien que les deux composés inhibent la voie de signalisation Wnt, ils ciblent différents composants de la voie. PRI-724 inhibe l'interaction entre la β-caténine et la protéine de liaison à l'élément de réponse à l'AMPc (CREBBP), tandis qu'this compound cible l'enzyme Porcupine (PORCN). Cette différence de mécanisme d'action met en évidence l'unicité d'this compound dans sa capacité à empêcher la sécrétion des protéines Wnt .

Des composés similaires comprennent :

PRI-724 : Inhibe l'interaction entre la β-caténine et la protéine de liaison à l'élément de réponse à l'AMPc (CREBBP).

LGK974 : Un autre inhibiteur de Porcupine (PORCN) ayant des effets similaires à ceux de this compound.

C59 : Un inhibiteur de Porcupine (PORCN) qui cible également la voie de signalisation Wnt

Propriétés

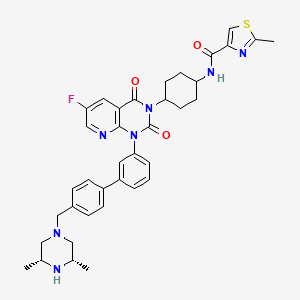

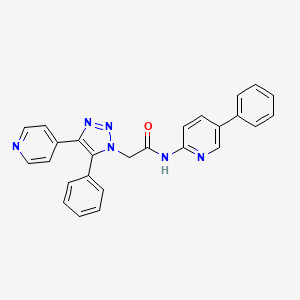

IUPAC Name |

N-(5-phenylpyridin-2-yl)-2-(5-phenyl-4-pyridin-4-yltriazol-1-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H20N6O/c33-24(29-23-12-11-22(17-28-23)19-7-3-1-4-8-19)18-32-26(21-9-5-2-6-10-21)25(30-31-32)20-13-15-27-16-14-20/h1-17H,18H2,(H,28,29,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYYDQHBKIHQHEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=C(C=C2)NC(=O)CN3C(=C(N=N3)C4=CC=NC=C4)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H20N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of 2-(5-Phenyl-4-(pyridin-4-yl)-1H-1,2,3-triazol-1-yl)-N-(5-phenylpyridin-2-yl)acetamide (IWP-O1) in tongue cancer cells?

A: this compound inhibits the Wnt signaling pathway, which is often upregulated in head and neck squamous cell carcinoma (HNSCC), including tongue cancer. [, ] Specifically, this compound acts by disrupting the interaction between the Wnt ligand and its receptor, ultimately leading to the downregulation of Wnt-dependent gene expression. [, ] This inhibition of Wnt signaling has been shown to attenuate the survival of tongue cancer cells and reduce their glucose uptake and lactate release. []

Q2: How does the inhibition of Wnt signaling by this compound impact the metabolism of tongue cancer cells?

A: Studies have demonstrated that this compound, through its inhibition of Wnt signaling, can modulate the expression of key glycolytic enzymes in tongue cancer cells. [] This modulation leads to a decrease in glycolytic activity, which is often upregulated in cancer cells to fuel their rapid growth and proliferation. [, ] By reducing glucose consumption and lactate production, this compound effectively disrupts the energetic metabolism of tongue cancer cells, contributing to its anti-cancer effects. [, ]

Q3: Are there any synergistic effects observed when combining this compound with other anti-cancer agents?

A: Research suggests that combining this compound with other inhibitors, such as Akt kinase inhibitors, can enhance the therapeutic benefit against tongue cancer cells. [] This combination has been shown to synergistically reduce cell viability, promote apoptosis, and further impair glycolytic activity compared to single-agent treatments. [] The enhanced efficacy observed in 3D spheroid models, which better mimic in vivo tumor environments, underscores the potential of such combination therapies for future clinical applications. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-[[(3R)-1-[4-hydroxy-4-(6-methoxypyridin-3-yl)cyclohexyl]pyrrolidin-3-yl]amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide;methanesulfonic acid](/img/structure/B608090.png)

![N-(2-(((3S,4S)-1-(4-(Benzo[d][1,3]dioxol-5-yl)-4-hydroxycyclohexyl)-4-ethoxypyrrolidin-3-yl)amino)-2-oxoethyl)-3-(trifluoromethyl)benzamide](/img/structure/B608091.png)

![(4,6-dimethylpyrimidin-5-yl)-[4-[(3S)-4-[(1R,2R)-2-ethoxy-5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-yl]-3-methylpiperazin-1-yl]-4-methylpiperidin-1-yl]methanone;dihydrochloride](/img/structure/B608092.png)

![4-([1,1'-biphenyl]-4-yl)-N-(6-methylpyridin-2-yl)thiazol-2-amine](/img/structure/B608093.png)